molecular formula C23H23N3O4S2 B2807908 (Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide CAS No. 681818-27-9

(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide

Cat. No. B2807908
M. Wt: 469.57
InChI Key: ASMPEWVAOZMZET-CYVLTUHYSA-N
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Description

“(Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide” is a derivative of Rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the heterocyclic substituent . A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation reaction . This reaction involves the appropriate aldehyde .


Physical And Chemical Properties Analysis

These compounds have high thermal stability demonstrated above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .

Scientific Research Applications

Supramolecular Structures and Hydrogen-bonding

Studies reveal intricate supramolecular structures in thioxothiazolidin compounds, where hydrogen bonding plays a crucial role in forming dimers, chains of rings, and complex sheets. These structures contribute to the understanding of molecular interactions and design of novel compounds with enhanced bioactivity (Delgado et al., 2005).

Anticancer and Antimicrobial Activities

Thiazolidinones with benzothiazole moiety have shown promising anticancer activity, with some derivatives exhibiting significant efficacy against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. This highlights their potential as leads for anticancer drug development (Havrylyuk et al., 2010).

Synthesis and Characterization

The synthesis and characterization of thiazolidinone derivatives have been extensively explored, providing insights into their potential antimicrobial activities. This includes the development of novel compounds with high activity against bacteria such as Staphylococcus aureus, showcasing their utility in addressing antimicrobial resistance challenges (Frolov et al., 2017).

Molecular Docking Studies

Recent studies involving molecular docking have provided further evidence of the antimicrobial potency of thiazolidinone derivatives. This computational approach helps in predicting the interaction between these compounds and microbial proteins, offering a pathway to the design of more effective antimicrobial agents (Horishny et al., 2022).

Crystal Structure Analysis

Crystallographic studies have detailed the molecular and crystal structures of thiazolidinones, providing valuable information on the stereochemistry and electronic properties of these compounds. Such analyses are essential for understanding the molecular basis of their biological activities and for guiding the synthesis of more potent derivatives (Khelloul et al., 2016).

Future Directions

The future directions for these compounds include their use for fluorescence bioimaging . Compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria .

properties

IUPAC Name

N'-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c27-18-12-7-6-11-17(18)21(29)25-24-20(28)13-5-2-8-14-26-22(30)19(32-23(26)31)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,27H,2,5,8,13-14H2,(H,24,28)(H,25,29)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMPEWVAOZMZET-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide

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